molecular formula C13H10ClNO3 B6151001 2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid CAS No. 114077-37-1

2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid

Cat. No.: B6151001
CAS No.: 114077-37-1
M. Wt: 263.67 g/mol
InChI Key: YPYMPLLJYBDKMJ-UHFFFAOYSA-N
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Description

2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid is a chemical compound with a molecular formula of C12H10ClNO3 It is characterized by the presence of a chloropyridinyl group attached to a phenylacetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid typically involves the reaction of 5-chloropyridin-2-ol with 2-bromo-phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal impurities. The purification process may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid is unique due to its specific structural features, such as the ether linkage between the chloropyridinyl and phenylacetic acid moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

114077-37-1

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-[2-(5-chloropyridin-2-yl)oxyphenyl]acetic acid

InChI

InChI=1S/C13H10ClNO3/c14-10-5-6-12(15-8-10)18-11-4-2-1-3-9(11)7-13(16)17/h1-6,8H,7H2,(H,16,17)

InChI Key

YPYMPLLJYBDKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=NC=C(C=C2)Cl

Purity

95

Origin of Product

United States

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